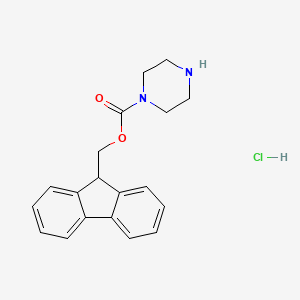

Fmoc-piperazine hydrochloride

Descripción

Significance of Fmoc-Piperazine Hydrochloride in Contemporary Organic Synthesis

In modern organic synthesis, the quest for efficiency and selectivity is paramount. This compound addresses this need by providing a stable, yet easily deprotectable, source of a piperazine (B1678402) moiety. chemimpex.com This is particularly valuable in multi-step syntheses where the piperazine nitrogen atoms need to be selectively manipulated. The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic processes, such as solid-phase peptide synthesis (SPPS). smolecule.com Its application extends to the development of advanced materials and as a fundamental building block for creating diverse molecular architectures. chemimpex.com

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amine Chemistry

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become indispensable in organic synthesis, most notably in peptide synthesis. wikipedia.orgchempep.com Introduced by Carpino in 1972, the Fmoc group offers a mild and orthogonal protection strategy for primary and secondary amines. total-synthesis.com Its stability towards acidic conditions and its selective removal under mild basic conditions make it a preferred choice over other protecting groups like Boc (tert-butyloxycarbonyl), which requires harsh acidic conditions for removal. chempep.comtotal-synthesis.com

Mechanism of Fmoc Group Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. wikipedia.orgtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate (B1207046) linkage. total-synthesis.com

Deprotection: The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a weak base, commonly a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). genscript.comfiveable.me The base abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine and carbon dioxide. total-synthesis.comnih.govspringernature.com

Selective Removal by Weak Bases

A key advantage of the Fmoc group is its selective cleavage under mild basic conditions. wikipedia.orgyoutube.com This allows for the deprotection of the amine without affecting other acid-labile protecting groups that may be present in the molecule, a concept known as orthogonality. chempep.comtotal-synthesis.com Piperidine is the most commonly used base for Fmoc removal due to its efficacy in both deprotection and scavenging the dibenzofulvene byproduct, thus preventing side reactions. wikipedia.orgresearchgate.net Other weak bases such as piperazine, morpholine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed. researchgate.netresearchgate.net The rate of removal is influenced by the choice of base, its concentration, and the solvent used. springernature.comresearchgate.net

Importance of the Piperazine Moiety in Drug Discovery and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. nih.govwikipedia.org This simple scaffold is a common feature in a vast number of biologically active compounds and approved drugs, highlighting its significance in medicinal chemistry. nih.govmdpi.com

Structural Versatility and Pharmacological Significance

The structural versatility of the piperazine moiety allows for the introduction of various substituents at its two nitrogen atoms, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. researchgate.net This adaptability has led to the development of piperazine-containing drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antibacterial activities. nih.govmdpi.comnih.govresearchgate.net The presence of the two nitrogen atoms allows piperazine to act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMXZSFRQQDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373260 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-22-0 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Fmoc Piperazine Hydrochloride and Its Derivatives

Established Synthetic Routes for Fmoc-Piperazine Hydrochloride

The synthesis of this compound is centered on the effective protection of one of the nitrogen atoms of the piperazine (B1678402) ring with the fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial in fields like peptide synthesis, where it temporarily blocks the amine functionality to allow for controlled, sequential reactions. chemimpex.com The Fmoc group is valued for its stability in acidic conditions and its lability towards weak bases, which allows for its selective removal without disturbing other sensitive parts of a molecule. wikipedia.org

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely employed in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its introduction onto a primary or secondary amine, such as piperazine, is a fundamental step in creating versatile building blocks for more complex molecules. chemimpex.com The protection mechanism involves the reaction of the amine with an activated Fmoc derivative. wikipedia.org The remarkable lability of the resulting Fmoc-carbamate to bases, especially secondary amines like piperidine (B6355638) or piperazine, is due to the activation of the proton on the fluorenyl ring. publish.csiro.aupublish.csiro.au This cleavage proceeds via an E1cb elimination mechanism. publish.csiro.au

A prevalent and highly effective method for introducing the Fmoc group is through the use of 9-fluorenylmethylsuccinimidyl carbonate, commonly known as Fmoc-OSu. wikipedia.orgomizzur.com This reagent is favored over alternatives like Fmoc-chloroformate because it minimizes the formation of undesired by-products such as Fmoc-dipeptides. publish.csiro.aupublish.csiro.au

The synthesis of Fmoc-OSu itself is typically achieved by reacting Fmoc-chloroformate (Fmoc-Cl) with the dicyclohexylammonium (B1228976) salt of N-hydroxysuccinimide or directly with N-hydroxysuccinimide in the presence of an organic base like triethylamine. wikipedia.orgomizzur.com A newer, more industrially scalable method involves a two-phase system with ethyl acetate (B1210297) and water, where the product precipitates and can be easily separated, offering high yield and purity without extensive refining. omizzur.com

In the subsequent step, piperazine is reacted with Fmoc-OSu. The free amine of the piperazine acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-OSu, leading to the formation of the stable Fmoc-protected piperazine and releasing N-hydroxysuccinimide as a byproduct. The final hydrochloride salt is then formed through treatment with hydrochloric acid.

Table 1: Comparison of Common Reagents for Fmoc Group Installation

| Reagent | Common Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Reaction with amine in the presence of a base. | Historically significant. | Can cause the formation of undesired by-products. publish.csiro.aupublish.csiro.au |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Reaction with amine, often in solvents like dioxane or DMF. | High efficiency; minimizes side reactions. omizzur.com | - |

| 9-Fluorenylmethyloxycarbonyl azide (B81097) | Fmoc-N₃ | Reaction with amine in sodium bicarbonate and aqueous dioxane. wikipedia.org | Provides an alternative pathway for Fmoc installation. wikipedia.org | Use of an azide reagent requires specific handling precautions. |

Alternative Methods for Fmoc Installation

While Fmoc-OSu is a dominant reagent, other methods for installing the Fmoc group exist. The earliest method involved the use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org Another alternative is the reaction of an amine with 9-fluorenylmethyloxycarbonyl azide (Fmoc-N₃) in a solution of sodium bicarbonate and aqueous dioxane. wikipedia.org

In the context of deprotection, which is the reverse process, various bases have been studied. While piperidine is the standard reagent for Fmoc removal in SPPS, piperazine has been extensively investigated as a safer and effective alternative. lookchem.comrsc.orgiris-biotech.de Studies have shown that a combination of piperazine and a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve complete Fmoc removal in under a minute, rivaling the speed of piperidine. lookchem.comrsc.org This combination has been shown to reduce side reactions and is effective even for synthesizing aggregation-prone peptide sequences. lookchem.comacs.org

Table 2: Kinetic Data for Fmoc Deprotection Using Various Bases

| Deprotection Reagent/Solution | Half-life (t½) | Notes |

|---|---|---|

| 20% Piperidine in DMF | 6-7 seconds publish.csiro.aulookchem.com | The standard, highly efficient reagent for SPPS. |

| 5% Piperazine in DMF | 50 seconds lookchem.comrsc.org | Slower than piperidine but a viable, safer alternative. |

| 5% Piperazine + 1% DBU in DMF | 7 seconds lookchem.comrsc.org | Speed rivals that of 20% piperidine. |

| 5% Piperazine + 2% DBU in DMF | 4 seconds lookchem.com | Complete Fmoc removal in less than one minute. |

| 50% Morpholine in DMF | ~1 minute publish.csiro.au | Another secondary amine used for deprotection. |

Synthesis of Monosubstituted Piperazine Derivatives

The synthesis of monosubstituted piperazines is a critical area of research, as these compounds are key building blocks for numerous pharmaceuticals. semanticscholar.org Traditional methods often require a multi-step process involving the protection of one nitrogen atom, reaction at the second nitrogen, and subsequent deprotection, which can be inefficient. mdpi.com

To overcome the limitations of multi-step syntheses, novel one-pot, one-step procedures have been developed. mdpi.comnih.gov These methods cleverly avoid the need for a protecting group by starting with a protonated form of piperazine, such as piperazine monohydrochloride or piperazine monoacetate. mdpi.com In this state, one nitrogen atom is deactivated by the proton, allowing the other to react selectively with an appropriate reagent. mdpi.com This approach simplifies the synthesis, reduces waste, and often leads to high yields of the desired monosubstituted product while suppressing the formation of symmetrically disubstituted by-products. mdpi.com This strategy has been successfully applied to a wide range of reactions, including aza-Michael additions and electrophilic substitutions. mdpi.com

The efficiency of the one-pot synthesis of monosubstituted piperazines can be significantly enhanced through the use of heterogeneous catalysis. semanticscholar.orgmdpi.comsciforum.net Research has shown that metal ions, particularly Cu(II) and Ce(III), can effectively catalyze these reactions, activating less reactive substrates and shortening reaction times. semanticscholar.orgmdpi.com To simplify product purification and catalyst reuse, these metal ions are supported on commercial polymeric resins. mdpi.comnih.gov This heterogeneous catalyst can be easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss of catalytic activity, aligning the process with the principles of green and sustainable chemistry. semanticscholar.orgmdpi.com

Microwave-Assisted Synthesis of Piperazine Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages in the preparation of piperazine derivatives. nih.govmdpi.comscipublications.commdpi.comnih.gov This method dramatically reduces reaction times, often increases product yields, and can lead to cleaner products compared to conventional heating. nih.govmdpi.com The synthesis of monosubstituted piperazines, for example, has been successfully transitioned from traditional batch reactions to more efficient flow microwave reactors. mdpi.com

The core principle involves using microwave irradiation to rapidly and uniformly heat the reaction mixture, which typically consists of a piperazine precursor and a suitable electrophile in a polar solvent. nih.govmdpi.comnih.gov This approach has been applied to a wide range of reactions, including nucleophilic substitutions and the formation of amide and urea (B33335) derivatives of piperazine. nih.govscipublications.com For instance, the reaction of various aromatic piperazines with electrophiles in the presence of a base like K2CO3 is significantly expedited under microwave conditions. nih.gov While a specific, detailed protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in primary literature, the general principles are applicable. Such a synthesis would theoretically involve the reaction of piperazine with an Fmoc-donating agent (like 9-fluorenylmethyl chloroformate) under microwave irradiation, followed by conversion to the hydrochloride salt. The benefits of rapid heating and enhanced reaction rates would be expected to streamline this process. mdpi.com

Solid-Phase Synthesis Applications

This compound is a crucial building block in solid-phase synthesis, valued for its role as a scaffold in creating peptidomimetics and other complex organic molecules. biu.ac.ilchemimpex.commdpi.com Its structure, featuring an Fmoc-protected nitrogen and a reactive secondary amine, allows for its controlled incorporation into molecules being assembled on a solid support. chemimpex.comiris-biotech.de

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In the context of Solid-Phase Peptide Synthesis (SPPS), this compound and its derivatives are used to introduce non-natural structural elements into peptide chains. mdpi.comrsc.orgmdpi.comgoogle.comcsic.es Piperazine itself can serve as a safer and effective alternative to piperidine for the crucial Fmoc-deprotection step in SPPS. rsc.orglookchem.comresearchgate.net A combination of piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to achieve complete Fmoc removal in under a minute, rivaling the speed of piperidine. rsc.orgresearchgate.net This efficiency is critical for minimizing the formation of deletion sequences, which are common impurities in SPPS. rsc.orglookchem.com

The incorporation of a piperazine moiety into a peptide backbone can act as a peptidomimetic scaffold, often inducing specific secondary structures like β-turns. mdpi.com The standard Fmoc-SPPS cycle is adapted for this purpose:

Fmoc-Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed using a basic solution, with piperazine-based reagents being a viable option. mdpi.comgoogle.comresearchgate.net

Coupling: The newly freed amine on the resin is then coupled to the next building block. If a piperazine unit is being introduced, a derivative like 1-Fmoc-piperazine-4-carboxylic acid would be used to allow for standard amide bond formation.

Washing: The solid support is washed thoroughly after each step to remove excess reagents and by-products.

The use of piperazine in deprotection has also been studied for its potential to minimize common side reactions, such as aspartimide formation, especially when used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.comresearchgate.net

Fmoc-Protected Amino Acid Coupling

Once a piperazine unit is successfully incorporated into a chain on the solid support and its Fmoc group is removed, the exposed secondary amine of the piperazine ring is available for acylation. nih.gov This step involves coupling an incoming Fmoc-protected amino acid to the piperazine nitrogen. mdpi.comnih.gov The reaction is facilitated by standard peptide coupling reagents that activate the carboxylic acid of the Fmoc-amino acid, promoting the formation of a stable amide bond. nih.gov The choice of reagent is critical for ensuring high coupling efficiency and preventing side reactions like racemization. lookchem.com

Table 1: Common Coupling Reagents for Acylating Piperazine Scaffolds

| Reagent Name | Abbreviation |

| O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Diisopropylcarbodiimide | DIC |

These reagents are typically used in conjunction with a base such as N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF). mdpi.com

Development of Fmoc Rink Linkers

The versatility of the Fmoc-piperazine structure extends to its use in creating specialized linkers for solid-phase synthesis. mdpi.com For example, piperazine derivatives can be incorporated into the structure of the well-known Rink amide linker. mdpi.comresearchgate.net The Rink amide linker is widely employed to produce peptide amides after cleavage from the solid support. By modifying the linker with a piperazine unit, researchers can introduce another point of diversity or attachment, expanding the capabilities of combinatorial chemistry. biu.ac.il

In such a design, an Fmoc-protected piperazine derivative could be attached to the core Rink structure. The remaining unprotected nitrogen on the piperazine ring can then serve as a handle for further chemical elaboration or for attaching the primary molecular scaffold. This strategy enhances the molecular complexity that can be achieved through solid-phase methods, with the piperazine ring becoming an integral part of the final cleaved product. mdpi.com

Advanced Research on Fmoc Deprotection and Side Reactions

Mechanistic Investigations of Fmoc Deprotection

The cleavage of the Fmoc group is a well-studied process that proceeds through a specific chemical pathway. Understanding this mechanism is key to developing more effective deprotection strategies.

The removal of the Fmoc group by a secondary amine base, such as piperazine (B1678402) or piperidine (B6355638), occurs via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.govmdpi.comacs.org The initial and rate-determining step involves the abstraction of the acidic proton from the C9 position of the fluorenyl ring by the base. lookchem.com This generates a stabilized carbanion intermediate. total-synthesis.com Subsequently, the intermediate undergoes β-elimination, leading to the release of the free amine of the peptide and the formation of a highly reactive electrophile, dibenzofulvene (DBF). nih.govmdpi.comlookchem.com

The stability of the fluorenyl anion is a key factor in this mechanism. The deprotonated system is aromatic, fulfilling Hückel's rule, which contributes to its formation. total-synthesis.com The entire process is favored in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govlookchem.com

Following its formation, the highly reactive DBF molecule must be efficiently scavenged or "trapped" to prevent side reactions. researchgate.net Secondary amines used for deprotection, including piperazine, also serve as effective trapping agents. nih.gov They react with DBF to form a stable adduct, thereby preventing DBF from reacting with the newly deprotected N-terminal amine of the peptide chain or other nucleophilic side chains. nih.govacs.org Inefficient trapping of DBF can lead to the formation of DBF adducts with the peptide, resulting in chain termination. acs.org

The structure of the secondary amine plays a role in its ability to trap DBF. While most secondary amines can effect Fmoc removal, their efficiency in scavenging DBF can vary. researchgate.net The formation of a precipitate, identified as 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, has been observed during Fmoc removal with piperazine, which can interfere with filtration steps in SPPS. nih.gov

Optimization of Fmoc Cleavage Conditions

To enhance the efficiency of Fmoc deprotection and minimize side reactions, researchers have investigated various deprotection reagents, their kinetics, and the influence of solvent systems.

A variety of bases have been evaluated as alternatives to the commonly used piperidine for Fmoc deprotection. These include piperazine, 4-methylpiperidine (B120128), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net

Piperazine is considered a safer and less toxic alternative to piperidine, which is a controlled substance. lookchem.comgoogle.com However, due to its lower basicity (pKa of 9.73 compared to 11.12 for piperidine), piperazine is a slower deprotection reagent. lookchem.comgoogle.com This can lead to incomplete Fmoc removal, especially in the synthesis of "difficult" or hydrophobic sequences. google.com

DBU is a strong, non-nucleophilic base that can effectively deprotect the Fmoc group. lookchem.comresearchgate.net However, because it is non-nucleophilic, it cannot trap the resulting DBF, which can then react with the deprotected amine. lookchem.com Therefore, DBU is often used in combination with a nucleophilic scavenger like piperazine. researchgate.netlookchem.com A combination of 5% piperazine and 2% DBU has been shown to be faster than 20% piperidine and significantly reduces the occurrence of deletion sequences. lookchem.comrsc.org

| Reagent | Concentration | Solvent | Half-life (t1/2) | Notes |

| Piperidine | 20% | DMF | 7 s | Fast deprotection. lookchem.com |

| Piperidine | 5% | DMF | - | Nearly as effective as 20%. lookchem.com |

| Piperazine | 2% | DMF | 139 s | Sluggish deprotection. rsc.org |

| Piperazine | 5% | DMF | 50 s | Slower than 5% piperidine. rsc.org |

| Piperazine | 10% | EtOH:NMP (10:90) | 21 s | Similar to 10% piperidine. lookchem.com |

| Piperazine + DBU | 5% + 0.5% | DMF | 12 s | Accelerated deprotection. lookchem.com |

| Piperazine + DBU | 5% + 1% | DMF | 7 s | Same as 20% piperidine. lookchem.com |

| Piperazine + DBU | 5% + 2% | DMF | 4 s | Very rapid deprotection. lookchem.com |

This table presents a comparison of different Fmoc deprotection reagents and their kinetic data. The half-life (t1/2) indicates the time required for 50% of the Fmoc groups to be removed. DMF: N,N-dimethylformamide; NMP: N-methyl-2-pyrrolidone; EtOH: Ethanol (B145695); DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene.

Kinetic studies are crucial for quantifying the efficiency of different deprotection reagents and conditions. The half-life (t1/2) of Fmoc removal is a key parameter determined in these studies. For instance, the half-life for Fmoc-Val deprotection with 20% piperidine in DMF is approximately 6-7 seconds. lookchem.com

Studies have shown that a combination of 5% piperazine with 2% DBU in DMF results in a half-life of only 4 seconds, making it a very rapid and efficient deprotection system. lookchem.com This combination has been shown to be effective in synthesizing aggregation-prone and difficult peptide sequences. lookchem.comrsc.org The addition of DBU significantly accelerates the rate of Fmoc removal, with DBU acting as the primary base for the deprotection and piperazine serving mainly to quench the DBF by-product. rsc.org

The choice of solvent significantly influences the efficiency of Fmoc deprotection. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are commonly used because they facilitate the E1cB mechanism. nih.govlookchem.com

The solubility of piperazine can be a limiting factor. While it has limited solubility in pure DMF (saturating at around 6% w/v), its solubility can be increased in solvent mixtures. lookchem.com For example, a 10% solution of piperazine can be achieved in a 10:90 mixture of ethanol and NMP, leading to a deprotection half-life comparable to that of 10% piperidine. lookchem.com However, NMP has been shown to potentially cause degradation of amino acids over time. lookchem.com

Recent research has explored "green" solvent alternatives to DMF and NMP to improve the environmental sustainability of peptide synthesis. acs.org The polarity of the solvent system is a key factor, with more polar solvents generally favoring Fmoc removal. acs.org The combination of 2% DBU and 5% piperazine in NMP has been shown to be an effective strategy for minimizing certain side reactions, such as diketopiperazine formation. acs.orgacs.org

Mitigation of Side Reactions in Fmoc-SPPS

Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. However, the repeated basic conditions required for Fmoc group removal can lead to several side reactions that compromise the yield and purity of the final peptide product. rsc.orgchempep.com These side reactions include aspartimide formation, piperidide formation, and diketopiperazine (DKP) formation. iris-biotech.de Advanced research has focused on developing strategies to mitigate these undesirable pathways, ensuring the integrity of the synthesized peptide. These strategies range from modifying the deprotection conditions and utilizing alternative protecting groups to developing novel orthogonal deprotection schemes. rsc.orgresearchgate.net

Aspartimide Formation and Prevention Strategies

Aspartimide formation is a significant side reaction in Fmoc-SPPS, occurring when peptide sequences containing aspartic acid (Asp) are repeatedly exposed to the basic conditions of Fmoc deprotection, typically using piperidine. sigmaaldrich.comnih.gov This reaction is particularly prevalent in sequences where Asp is followed by residues such as Glycine, Asparagine, or Arginine. iris-biotech.denih.gov The process involves the cyclization of the aspartyl side chain to form a succinimide (B58015) ring. This intermediate is problematic as it can lead to the formation of multiple impurities, including d/l-β-aspartyl peptides and epimerized α-aspartyl peptides, which are often difficult or impossible to separate from the target peptide due to having the same mass and similar chromatographic properties. sigmaaldrich.comnih.gov

Several strategies have been developed to suppress aspartimide formation:

Modification of Deprotection Cocktail: Adding acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to the piperidine deprotection solution can reduce the basicity and thereby minimize aspartimide formation. nih.govbiotage.comacs.org

Use of Weaker Bases: Replacing the standard 20% piperidine in DMF with a weaker base has proven effective. Piperazine, for instance, can efficiently remove the Fmoc group while significantly suppressing the formation of aspartimide. biotage.commdpi.com

Sterically Hindered Side-Chain Protection: Employing bulky protecting groups on the Asp side-chain carboxyl group can sterically hinder the cyclization reaction. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH, which have shown superior performance in reducing aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH. sigmaaldrich.comnih.gov Research into new trialkylcarbinol-based protecting groups has also demonstrated almost complete suppression of this side reaction. nih.gov

Backbone Protection: The introduction of a protecting group on the amide nitrogen of the peptide backbone following the Asp residue can completely prevent aspartimide formation. nih.gov Commercially available building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH incorporate the 2,4-dimethoxybenzyl (Dmb) group for this purpose. nih.gov

| Strategy | Description | Key Reagents/Building Blocks | References |

|---|---|---|---|

| Modified Deprotection Cocktail | Addition of an acidic modifier to the standard piperidine solution to lower its basicity. | 0.1 M HOBt or 1 M Oxyma in 20% piperidine/DMF | nih.govbiotage.comacs.org |

| Alternative Bases | Use of a weaker base that is still effective for Fmoc removal but less prone to inducing side reactions. | Piperazine | biotage.commdpi.com |

| Bulky Side-Chain Protection | Utilizing sterically demanding protecting groups on the Asp side chain to physically block ring formation. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH | sigmaaldrich.comnih.gov |

| Backbone Protection | Protecting the amide nitrogen of the subsequent residue to prevent the initial proton abstraction required for cyclization. | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | nih.gov |

DKP Formation

Diketopiperazine (DKP) formation is another major side reaction, particularly problematic at the dipeptide stage of the synthesis. chempep.com After the Fmoc group of the second amino acid is removed, the liberated N-terminal amine can perform an intramolecular attack on the ester linkage anchoring the peptide to the resin. iris-biotech.deacs.org This results in the cleavage of the dipeptide from the resin as a cyclic DKP, terminating chain elongation. chempep.comacs.org Sequences containing C-terminal proline are especially susceptible to this side reaction. iris-biotech.de

To combat DKP formation, several effective methods are employed:

Use of Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, increases the steric hindrance around the ester bond, making the intramolecular attack less favorable. acs.orgsigmaaldrich.com

Dipeptide Coupling: A common and effective strategy is to couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the problematic resin-bound dipeptide stage where the free N-terminal amine can induce cyclization. iris-biotech.deacs.org

Optimized Deprotection Conditions: Research has shown that modifying the Fmoc removal reagent can drastically reduce DKP formation. An alternative deprotection solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been identified as a highly effective alternative to the conventional 20% piperidine in DMF. acs.orgnih.gov The use of piperazine, a core component of the subject compound Fmoc-piperazine hydrochloride, is crucial in this context. Shortening the deprotection time can also be beneficial. rsc.org

Alternative Protecting Groups: For particularly difficult sequences, using an alternative N-terminal protecting group for the second amino acid, such as p-nitrobenzyloxycarbonyl (pNZ), can circumvent the problem. The pNZ group is removed under neutral conditions, avoiding the base-catalyzed cyclization. ub.edu

| Strategy | Mechanism | Example | References |

|---|---|---|---|

| Hindered Resins | Sterically shields the resin linkage from intramolecular attack. | 2-chlorotrityl chloride (2-CTC) resin | acs.orgsigmaaldrich.com |

| Dipeptide Coupling | Bypasses the vulnerable dipeptide stage on the resin. | Coupling Fmoc-Xaa-Yaa-OH instead of sequential coupling. | iris-biotech.deacs.org |

| Modified Deprotection | Reduces the propensity for base-catalyzed cyclization. | 2% DBU / 5% piperazine in NMP | acs.orgnih.gov |

| Alternative Protecting Groups | Avoids the use of basic deprotection conditions at the critical dipeptide stage. | Using a pNZ-protected second amino acid. | ub.edu |

Strategies for Orthogonal Deprotection

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific sites without affecting other protected functionalities. nih.govacs.org The standard Fmoc/tBu strategy relies on the orthogonality between the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., t-butyl, Boc, Trt). chempep.com However, for complex peptides or those containing sensitive functionalities incompatible with piperidine, expanding this orthogonality is crucial. researchgate.netnih.gov

Advanced strategies for orthogonal deprotection include:

Hydrogenolysis of Fmoc: A novel method has been developed for the removal of the Fmoc group via hydrogenolysis under mildly acidic conditions. researchgate.netnih.gov This approach is orthogonal to both traditional base-labile and acid-labile protecting groups, providing a valuable tool for the synthesis of sensitive peptides containing reactive electrophiles that would otherwise react with the amine nucleophiles used in standard Fmoc deprotection. nih.govacs.org

Orthogonal Cysteine Protection: The synthesis of peptides with multiple disulfide bridges requires orthogonally protected cysteine residues. Protecting groups such as 4-methoxytrityl (Mmt), S-t-butylthio (STrt), and 2,4,6-trimethoxyphenylsulfenyl (STmp) can be used alongside the standard Fmoc/tBu strategy. sigmaaldrich-jp.comsigmaaldrich.com These groups are removed under specific, mild conditions (e.g., Mmt with dilute TFA, STrt/STmp with reducing agents like DTT), allowing for sequential and site-specific disulfide bond formation. sigmaaldrich-jp.comsigmaaldrich.com

Alternative Main-Chain Protecting Groups: The use of protecting groups like p-Nitrobenzyloxycarbonyl (pNZ), which is cleaved by reduction (e.g., with SnCl2) under nearly neutral conditions, provides an additional layer of orthogonality to both Fmoc (base-labile) and Boc/tBu (acid-labile) chemistries. ub.edu This is particularly useful for preventing side reactions like DKP formation. ub.edu

Applications of Fmoc Piperazine Hydrochloride in Drug Discovery and Development

Building Block in Medicinal Chemistry

Fmoc-piperazine hydrochloride serves as a crucial building block in the synthesis of a wide array of organic molecules with potential therapeutic applications. The Fmoc group provides a temporary shield for one of the amine functionalities of the piperazine (B1678402) ring, allowing for selective reactions at the other nitrogen atom. chemimpex.com This protecting group is stable under various reaction conditions but can be easily and cleanly removed under mild basic conditions, a characteristic that is highly advantageous in multi-step syntheses. chemimpex.comsmolecule.com

Design of Complex Molecules and Therapeutic Agents

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds across numerous therapeutic areas. researchgate.net this compound provides a convenient entry point for incorporating this important heterocyclic motif into more complex molecular architectures. chemimpex.com Its use facilitates the systematic and controlled assembly of molecules, enabling the exploration of structure-activity relationships and the optimization of drug candidates. The ability to deprotect the Fmoc group without affecting other sensitive functional groups is a key feature that allows for orthogonal protection strategies, which are essential in the synthesis of complex therapeutic agents. smolecule.com

Synthesis of Piperazine Derivatives with Biological Activity

The piperazine ring is a common feature in drugs targeting a variety of biological systems, including those for antitumor, antibacterial, antifungal, and antipsychotic applications. researchgate.netnih.gov this compound is instrumental in the synthesis of novel piperazine derivatives with diverse biological activities. chemimpex.comresearchgate.net For instance, it has been utilized in the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds that have demonstrated antiplasmodial activity. mdpi.com The general strategy involves coupling various carboxylic acids to the unprotected nitrogen of Fmoc-piperazine, followed by further chemical modifications and eventual deprotection of the Fmoc group to yield the final bioactive compounds. mdpi.com This modular approach allows for the creation of large libraries of related compounds for high-throughput screening and lead optimization.

Linker Chemistry in Conjugation and PROTACs

Beyond its role as a simple building block, this compound and the piperazine moiety it provides are increasingly important in the field of linker chemistry. Linkers are crucial components that connect different molecular entities, such as in bioconjugates and PROTACs.

Bioconjugation Techniques

Bioconjugation involves the covalent attachment of molecules to biomolecules like proteins or nucleic acids. chemimpex.com this compound can be incorporated into linkers used in these techniques. chemimpex.com The piperazine unit can provide desirable properties to the linker, such as increased rigidity and improved solubility. For example, piperazine-based compounds have been designed and synthesized to facilitate the delivery of siRNA in cancer cells by promoting electrostatic interactions with the nucleic acids. nih.gov

Incorporation into Nitric Oxide-Releasing Diazeniumdiolates

Piperazine has been effectively used as a linker to attach the nitric oxide (NO)-releasing diazeniumdiolate functional group to various biomedically relevant molecules. nih.gov Synthetic strategies have been developed to utilize the bifunctional nature of piperazine, where one amino group carries the diazeniumdiolate and the other serves as a point of attachment. nih.gov This allows for the creation of prodrugs that can release NO, a molecule with diverse physiological roles, at specific sites. For example, the methoxymethyl-protected monodiazeniumdiolate of piperazine has been used to create reagents that can modify proteins like bovine serum albumin and human serum albumin, converting them into NO-donating entities. nih.gov

Piperazine-Containing Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. nih.gov These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker's composition and length are critical for the PROTAC's efficacy. nih.gov

Piperazine and piperidine (B6355638) are among the saturated heterocyclic scaffolds being incorporated into PROTAC linkers to impart rigidity, which can be beneficial for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase). nih.gov The inclusion of a piperazine ring in the linker can also enhance the physicochemical properties of the PROTAC, such as its solubility, due to the potential for protonation of the basic nitrogen atom. rsc.orgnih.gov However, the pKa of the piperazine ring is influenced by its chemical environment within the linker, which can affect its protonation state at physiological pH. rsc.orgnih.gov Researchers have explored the use of piperazine-based linkers in the design of PROTACs targeting various proteins, such as the BAF ATPase subunits SMARCA2 and SMARCA4. nih.gov

Impact on Protonation State and Solubility

The incorporation of the piperazine moiety, introduced via this compound, can significantly influence the physicochemical properties of a drug candidate, particularly its protonation state (pKa) and solubility. The piperazine ring contains two nitrogen atoms, which can be protonated, making it a basic functional group. This basicity is a key factor in modulating the solubility and pharmacokinetic profile of a molecule.

The pKa of the piperazine ring is notably affected by the chemical groups attached to it. For instance, the unsubstituted piperazine has two pKa values, approximately 9.73 and 5.35. However, when integrated into a larger molecule, these values can shift depending on the electronic effects of neighboring substituents. The presence of electron-withdrawing groups, such as acyl or sulfonyl groups, can decrease the basicity of the piperazine nitrogens. Conversely, electron-donating groups can increase their basicity. This modulation of pKa is a critical tool for medicinal chemists to fine-tune the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The ability to control the protonation state directly impacts the aqueous solubility of a compound. By introducing a basic piperazine moiety, the resulting molecule can form salts in acidic environments, such as the stomach, which can enhance its dissolution and subsequent absorption. The hydrochloride form of Fmoc-piperazine itself is indicative of this principle, where the salt form improves its handling and solubility characteristics. chemimpex.com In drug design, leveraging the basicity of the piperazine ring is a common strategy to improve the water solubility of poorly soluble drug candidates, thereby enhancing their bioavailability.

Table 1: pKa Values of Substituted Piperazines This interactive table allows you to filter and sort data.

| Compound Name | Substituent(s) | pKa1 | pKa2 | Reference |

|---|---|---|---|---|

| Piperazine | None | 9.73 | 5.35 | |

| 1-Methylpiperazine | 1-Methyl | 9.18 | 4.79 | |

| 2-Methylpiperazine | 2-Methyl | 9.75 | 5.21 | |

| 1-Ethylpiperazine | 1-Ethyl | 9.38 | 5.01 | |

| 1,4-Dimethylpiperazine | 1,4-Dimethyl | 8.55 | 4.25 | |

| 1-(2-Hydroxyethyl)piperazine | 1-(2-Hydroxyethyl) | 9.03 | 4.49 | |

| 1-Acetyl-4-methylpiperazine | 1-Acetyl, 4-Methyl | 7.06 | - |

Research in Neuroscience and Neurotransmitter Systems

This compound and its derivatives are valuable tools in neuroscience research, particularly in the study of neurotransmitter systems and the development of novel therapeutics for neurological disorders. chemimpex.com The piperazine scaffold is a common feature in many centrally acting drugs due to its ability to interact with various receptors and transporters in the central nervous system (CNS).

The piperazine moiety is a well-established pharmacophore for a variety of CNS receptors, including dopamine (B1211576), serotonin, and opioid receptors. By incorporating this compound into synthetic schemes, researchers can generate libraries of compounds to screen for activity at these targets. chemimpex.com The versatility of the piperazine ring allows for the introduction of different substituents at its nitrogen atoms, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand binding affinity and selectivity. For example, derivatives of piperazine have been investigated as selective modulators of the TRPC6 receptor, which is implicated in synaptic function and may be a therapeutic target for Alzheimer's disease.

The development of new treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression is a major focus of pharmaceutical research. Piperazine-containing compounds have shown promise in preclinical studies for these conditions. The ability of the piperazine moiety to cross the blood-brain barrier (BBB) is a significant advantage for drugs targeting the CNS. This compound serves as a key starting material for the synthesis of these potential drug candidates, facilitating the exploration of novel chemical space for the treatment of complex neurological diseases. chemimpex.com

Development of Advanced Materials

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science. chemimpex.com Its bifunctional nature, with a reactive piperazine ring and a cleavable Fmoc protecting group, makes it a useful monomer for the synthesis of functional polymers and other advanced materials. chemimpex.com The piperazine unit can be incorporated into polymer backbones to introduce specific properties, such as pH-responsiveness or metal-chelating capabilities. The Fmoc group allows for controlled polymerization and subsequent deprotection to reveal reactive amine groups for further functionalization. This approach has been used to create materials for applications such as drug delivery systems, sensors, and bioconjugation platforms. chemimpex.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation and characterization of Fmoc-piperazine hydrochloride. They provide a non-destructive means to probe the molecular architecture and confirm the identity and integrity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon and hydrogen framework of the molecule.

In ¹H NMR spectroscopy of piperazine (B1678402) derivatives, the signals corresponding to the piperazine ring protons often appear as broad signals at room temperature. beilstein-journals.org This broadening is a result of the dynamic conformational exchange processes occurring in the piperazine ring, such as chair-to-chair interconversion, and restricted rotation around the amide bond. beilstein-journals.orgrsc.org For instance, the spectrum of some N,N'-substituted piperazines shows four broad signals for the piperazine NCH₂ groups. beilstein-journals.org Temperature-dependent ¹H NMR studies can be employed to study this dynamic behavior, with two coalescence points often observed, corresponding to the amide bond rotation and the piperazine ring inversion. rsc.org The chemical shifts of the protons in the Fmoc group are also characteristic and aid in confirming the presence of this protecting group.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The spectra of N,N'-substituted piperazines can show distinct signals for the carbons of the NCH₂ groups. beilstein-journals.org The carbonyl carbon of the Fmoc group and the aromatic carbons of the fluorenyl moiety exhibit characteristic chemical shifts that are readily identifiable. In some cases, ¹H,¹H-COSY and HSQC spectra are used to establish the connectivity between protons and carbons, further confirming the structural assignment. beilstein-journals.org

Interactive Data Table: Representative NMR Data for Piperazine Derivatives This table presents typical NMR data for related piperazine structures, illustrating the types of signals observed.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.81, 2.96, 3.33, 3.97 | broad | Piperazine NCH₂ | beilstein-journals.org |

| ¹³C | 43.7, 46.0, 46.3, 49.0 | - | Piperazine NCH₂ | beilstein-journals.org |

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. jst.go.jpnih.gov

In the mass spectrum of this compound, the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular weight of the compound. mdpi.com The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula with a high degree of confidence. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) in the hydrochloride salt can also be observed in the mass spectrum, providing further evidence for the compound's identity. In addition to the molecular ion, fragmentation patterns can provide structural information, although this is less common with soft ionization techniques like ESI unless fragmentation is induced.

Interactive Data Table: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Reference |

| Molecular Weight | 344.8 | - | chemimpex.comscbt.com |

| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | - | chemimpex.comscbt.com |

| Observed Ion (m/z) | [M+H]⁺ | ESI-MS | mdpi.com |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Key vibrational bands for this compound include the N-H stretching vibrations of the protonated amine and the amide, the C=O stretching vibration of the carbamate (B1207046) group in the Fmoc moiety, and the C-N stretching vibrations of the piperazine ring. researchgate.net The aromatic C-H and C=C stretching vibrations from the fluorenyl group are also prominent. For similar Fmoc-peptide structures, characteristic amide I and amide II bands are observed, which can provide information about the secondary structure. researchgate.net The presence of these characteristic peaks in the FTIR spectrum confirms the successful incorporation of the Fmoc protecting group and the integrity of the piperazine scaffold.

Interactive Data Table: Characteristic FTIR Absorption Bands for Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (Amide) | Stretching | ~3300 | researchgate.net |

| C=O (Carbamate) | Stretching | ~1700-1680 | researchgate.net |

| Amide I | C=O Stretching | ~1656 | researchgate.net |

| Aromatic C=C | Stretching | ~1600-1450 | researchgate.net |

| C-N | Stretching | ~1250-1020 | researchgate.net |

While this compound itself is a small molecule and does not possess a secondary structure, it is a crucial building block in the synthesis of peptides. Circular Dichroism (CD) spectroscopy is a vital tool for analyzing the secondary structure of peptides that incorporate this and other Fmoc-protected amino acids. jst.go.jpmdpi.com

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the context of peptides, the far-UV CD spectrum (typically 190-250 nm) provides information about the secondary structure elements such as α-helices, β-sheets, and random coils. mdpi.comrsc.org For example, peptides exhibiting an α-helical conformation will show characteristic negative bands around 222 nm and 208 nm and a positive band around 193 nm. mdpi.com The synthesis of peptides using Fmoc-piperazine and other Fmoc-amino acids often involves monitoring the conformational integrity of the growing peptide chain, and CD spectroscopy plays a key role in these studies. mdpi.com

Ultraviolet (UV) spectrophotometry is a straightforward and effective method for the quantification of Fmoc-containing compounds, including this compound. The fluorenyl group of the Fmoc moiety possesses a strong chromophore that absorbs UV light at specific wavelengths.

The quantification of the Fmoc group is often performed by cleaving it from the parent molecule using a base such as piperidine (B6355638). rsc.orgnih.gov The resulting dibenzofulvene-piperidine adduct exhibits a strong UV absorbance, typically measured around 300 nm or 301 nm. rsc.orgrsc.orglookchem.com This method is widely used in solid-phase peptide synthesis (SPPS) to determine the loading of the first Fmoc-protected amino acid onto the resin and to monitor the efficiency of coupling and deprotection steps. rsc.orgnih.gov The concentration of the cleaved Fmoc adduct can be calculated using the Beer-Lambert law, with a known molar extinction coefficient. rsc.org

Interactive Data Table: UV Spectrophotometry Data for Fmoc Group Quantification

| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Reagent | Reference |

| Dibenzofulvene-piperidine adduct | 300 nm | 7800 M⁻¹cm⁻¹ | DMF/piperidine | rsc.org |

| Dibenzofulvene-piperidine adduct | 301 nm | - | DMF/piperidine | rsc.orglookchem.com |

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for studying molecules in aqueous solutions. It is based on the inelastic scattering of monochromatic light.

For piperazine and its derivatives, Raman spectroscopy can be used to study the conformational equilibria in different environments. researchgate.net Piperazine can exist in different chair conformations (equatorial-equatorial, equatorial-axial, axial-axial), and their relative populations can be influenced by the solvent. researchgate.net Raman spectra, often interpreted with the aid of theoretical calculations (e.g., Density Functional Theory), can distinguish between these conformers. researchgate.net While specific Raman studies on this compound are not widely reported, the technique has been applied to study related piperazine-based drugs and amino acids, demonstrating its potential for conformational analysis and quantitative detection. nih.govnih.gov Surface-Enhanced Raman Spectroscopy (SERS) can further enhance the signal, allowing for the detection of low concentrations of analytes. researchgate.net

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are fundamental in separating and quantifying this compound from reaction mixtures and in final product analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its derivatives. Purity levels of ≥98.0% or higher are commonly reported for commercially available Fmoc-piperazine hydrobromide and related compounds, as determined by HPLC. sigmaaldrich.com This technique is also vital in monitoring the progress of solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is removed in a process called deprotection. rsc.orgrsc.org The completion of this deprotection step, often carried out using a solution of piperidine in a solvent, is verified by HPLC analysis. rsc.org

In the synthesis of complex molecules, HPLC is used to analyze intermediates and final products. For instance, in the development of dual-target ligands for opioid and dopamine (B1211576) receptors, HPLC was employed to confirm the purity of synthesized compounds containing a piperazine moiety. nih.gov

Table 1: HPLC Purity Data for Fmoc-piperazine Derivatives

| Compound | Purity (by HPLC) |

| 1-Fmoc-piperazine hydrobromide | ≥98.0% sigmaaldrich.com |

| This compound | ≥99% chemimpex.com |

Ultra-High Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC. UHPLC, often coupled with high-resolution mass spectrometry (HRMS), is a powerful tool for analyzing complex peptide mixtures and identifying impurities. mdpi.com In the context of peptide synthesis, UHPLC-MS analysis is used to check the completion of reactions and to characterize the final products. rsc.org

Capillary Gel Electrophoresis (CGE) is another valuable technique for the separation of biomolecules. diva-portal.org CGE separates molecules based on their size through a gel matrix under the influence of an electric field. diva-portal.org This method has been applied to the analysis of proteins and could be adapted for the characterization of high molecular weight derivatives involving Fmoc-piperazine. csic.es While direct application on this compound is not extensively documented, its use in analyzing related Fmoc-protected amino acids and peptides highlights its potential. escholarship.orgcranfield.ac.uk

Derivatization Techniques for Enhanced Detection

Derivatization is a process used to modify an analyte to improve its detection by an analytical instrument.

While this compound is a pre-protected compound, the derivatizing agent Fmoc-Cl (9-fluorenylmethyl chloroformate) is widely used to attach the fluorescent Fmoc group to primary and secondary amines, like piperazine, for sensitive detection in biological samples. nih.gov This pre-column derivatization allows for the quantification of piperazine in various animal products using HPLC with fluorescence detection (HPLC-FLD). nih.gov This method offers high sensitivity and is crucial for residue analysis. nih.gov

Investigating Impurities in Synthetic Products

The identification and control of impurities are critical in the manufacturing of any chemical compound, especially those used in pharmaceuticals.

Impurities in piperazine-containing products can arise from the synthesis process, degradation, or storage. veeprho.com In the context of solid-phase peptide synthesis where Fmoc-piperazine might be used, common impurities include deletion sequences, which result from incomplete coupling reactions. mdpi.com Another significant side reaction is the formation of diketopiperazines, which can occur during the Fmoc-deprotection step. acs.org

The synthesis of monosubstituted piperazines, a class to which Fmoc-piperazine belongs, can also yield symmetrically disubstituted by-products. mdpi.com Analytical techniques such as HPLC and mass spectrometry are employed to detect and quantify these impurities. veeprho.com For example, during the synthesis of peptides, prolonged exposure to the basic conditions of Fmoc deprotection can lead to the formation of various side products, which are analyzed by LC-MS. rsc.org

Detection of Deletion Sequences

In Fmoc-based solid-phase peptide synthesis, the repetitive cycle of deprotection and coupling must be highly efficient to prevent the formation of impurities. rsc.org Deletion sequences are a common type of impurity that arises from the incomplete removal of the Nα-Fmoc protecting group before the subsequent coupling step. lookchem.comrsc.org If the Fmoc group is not fully cleaved, the amine on that particular resin-bound peptide chain is not available for coupling with the next amino acid, resulting in a peptide that is missing one or more amino acids from its target sequence. lookchem.comrsc.org

The use of piperazine, often in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been investigated as an alternative to the traditional piperidine reagent for Fmoc deprotection. lookchem.comrsc.org Research has shown that these piperazine-based cocktails can be highly effective and rapid, minimizing the risk of incomplete deprotection that leads to deletion sequences. lookchem.comrsc.org

The primary analytical technique for identifying these deletion sequences is Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orglookchem.com This powerful method separates the target peptide from impurities based on hydrophobicity using high-performance liquid chromatography (HPLC), and then determines the molecular weight of each component using mass spectrometry. Deletion sequences are readily identified as they have a lower molecular weight than the full-length target peptide, corresponding to the mass of the missing amino acid(s).

Studies have demonstrated the effectiveness of piperazine/DBU mixtures in reducing deletion products, even in the synthesis of "difficult" or aggregation-prone sequences like poly-alanine stretches. lookchem.comrsc.org In one comparative study, specific amino acid deletions were analyzed when using piperazine (PZ), 4-methylpiperidine (B120128) (4MP), and piperidine (PP) as the deprotection reagents, highlighting the importance of reagent choice on the purity of the synthesized peptide. researchgate.net

| Peptide Sequence/Model | Deprotection Reagent(s) | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Poly-Alanine Stretch & other difficult sequences | 5% piperazine + 2% DBU | LC-MS | Successfully assembled difficult sequences with no detectable deletion products, demonstrating high efficiency of the deprotection solution. | lookchem.comrsc.org |

| NBC112 | Piperazine (PZ) | HPLC / Mass Spectrometry | Alanine and histidine deletions were observed with a % area higher than 10%. | researchgate.net |

| NBC759 | Piperazine (PZ) | HPLC / Mass Spectrometry | Lysine deletion was observed with a % area higher than 10%. | researchgate.net |

Analysis of By-products from Side Reactions

Beyond deletion sequences, several base-induced side reactions can occur during Fmoc-SPPS, leading to the formation of various by-products. The choice of the deprotection base, such as piperazine, plays a critical role in the profile and extent of these side reactions. rsc.orgresearchgate.net

Aspartimide Formation: This is one of the most significant side reactions, occurring at aspartic acid (Asp) residues. rsc.orgnih.gov The peptide backbone nitrogen can attack the side-chain ester of the protected Asp residue, forming a cyclic succinimide (B58015) intermediate known as an aspartimide. rsc.orgmdpi.com This intermediate can then be opened by nucleophiles present in the reaction mixture, such as piperazine, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, often along with their epimerized forms. rsc.orgmdpi.com LC-MS is the standard method for analyzing the crude peptide product to identify and quantify the formation of these aspartimide-related by-products. rsc.orglookchem.com Studies comparing different basic deprotection solutions have shown that while piperazine can cause aspartimide formation, the extent is often less than with other bases like piperidine, and the addition of acidic additives can further suppress this side reaction. lookchem.comresearchgate.net

Diketopiperazine (DKP) Formation: DKP formation is an intramolecular cyclization reaction that typically occurs at the dipeptide stage of synthesis. iris-biotech.deunits.it The deprotected N-terminal amino group of the dipeptide-resin can attack the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic diketopiperazine. iris-biotech.denih.gov This side reaction is particularly prevalent for sequences containing proline at the second position. iris-biotech.de Research has shown that using a deprotection solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can significantly reduce DKP formation compared to the standard 20% piperidine in dimethylformamide (DMF). nih.gov The analysis and quantification of DKP by-products are typically carried out using LC-MS. nih.gov

Other By-products: During Fmoc removal with piperazine, a precipitate has been observed and identified via LC/MS as 1,4-bis(9H-fluoren-9-ylmethyl)piperazine. nih.gov This by-product results from the reaction of piperazine with two molecules of dibenzofulvene (DBF), the electrophilic species generated during Fmoc cleavage. nih.gov Additionally, base-induced epimerization, particularly at sensitive residues like C-terminal cysteine, is another potential side reaction. lookchem.comresearchgate.net LC-MS analysis is used to assess the extent of epimerization by comparing different deprotection cocktails. lookchem.com

| Side Reaction | Model System / Peptide | Deprotection Conditions | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Aspartimide Formation | Resin-bound VKDGYI | 5% piperazine + 1% DBU | LC-MS | Showed significant aspartimide formation, which was minimized by the addition of 1% formic acid (FA). | lookchem.com |

| Epimerization | Resin-bound H2N-Gly-Cys-Phe-OH | 5% piperazine + 2% DBU | LC-MS | Prolonged exposure resulted in 1.9% of the epimerized product, compared to 1.6% with 20% piperidine. | rsc.orglookchem.com |

| Diketopiperazine (DKP) Formation | Peptide-resin with C-terminal Pro | 5% piperazine in DMF or NMP | LC-MS | Significantly reduced DKP formation (<4%) compared to 20% piperidine/DMF (13.8%). | nih.gov |

| Precipitate Formation | General Fmoc-SPPS | 5% piperazine in DMF or NMP | LC/MS | Identified a precipitate as 1,4-bis(9H-fluoren-9-ylmethyl)piperazine, a by-product of the deprotection step. | nih.gov |

Future Directions and Emerging Research Areas in Fmoc Piperazine Hydrochloride Chemistry

The utility of Fmoc-piperazine hydrochloride as a versatile building block in chemical synthesis is paving the way for significant advancements across various scientific disciplines. Researchers are actively exploring its potential in developing more sustainable synthetic methodologies, novel therapeutic agents, and advanced materials. This article delves into the future directions and emerging research areas centered on this compound and its derivatives, highlighting the ongoing efforts to harness its unique chemical properties.

Q & A

Q. What are the standard methods for synthesizing Fmoc-piperazine hydrochloride derivatives?

this compound is synthesized through a two-step process:

- Step 1 : Reaction of piperazine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium hydride (NaH) to form Fmoc-piperazine .

- Step 2 : Introduction of additional protecting groups (e.g., Boc) via tert-butyl chloroformate and triethylamine (TEA) to generate orthogonally protected derivatives (e.g., Boc-Fmoc-piperazine) .

- Key considerations : Use anhydrous conditions to avoid hydrolysis of Fmoc-Cl, and monitor reaction progress via TLC or HPLC.

Q. How is the Fmoc group efficiently removed during solid-phase peptide synthesis (SPPS)?

The Fmoc group is typically cleaved using piperidine (20–30% v/v in DMF) via β-elimination, releasing dibenzofulvene (DBF) and CO₂. Kinetic studies show that piperidine achieves complete deprotection within 2–5 minutes .

- Method : Treat the resin-bound peptide with piperidine solution, followed by thorough washing to remove byproducts.

- Critical note : Prolonged exposure to piperidine may lead to aspartimide formation in Asp-Gly sequences; minimize by using shorter deprotection times or additives like 1% formic acid .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection to minimize side reactions like aspartimide formation?

Aspartimide formation occurs due to base-induced cyclization in Asp-X sequences (X = Gly, Ser). Mitigation strategies include:

- Additives : Incorporate 1% formic acid or 0.1 M HOBt in the deprotection solution to protonate reactive intermediates .

- Alternative bases : Replace piperidine with piperazine/DBU mixtures , which reduce deprotection time to <1 minute and lower side-reaction rates .

- Temperature control : Perform deprotection at 0–4°C to slow down cyclization kinetics .

Q. What analytical methods validate the purity of this compound intermediates?

- Reverse-phase HPLC (RP-HPLC) : Use a C18 column with UV detection at 265–300 nm (λmax for Fmoc). Mobile phases: Gradient of acetonitrile/water with 0.1% TFA .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., Fmoc-piperazine: [M+H]⁺ = 297.3 Da) and detect impurities like deletion sequences .

- Quantitative NMR (qNMR) : Integrate Fmoc aromatic protons (δ 7.3–7.8 ppm) to assess purity .

Q. How do piperazine/DBU mixtures compare to piperidine in Fmoc-SPPS for challenging peptide sequences?

Piperazine/DBU (e.g., 0.4 M piperazine + 0.1 M DBU in DMF) offers:

- Faster deprotection : Complete Fmoc removal in <1 minute vs. 2–5 minutes for piperidine .

- Reduced deletion sequences : Demonstrated in polyAla model peptides, where incomplete deprotection leads to truncated products. Piperazine/DBU reduces such impurities by >50% .

- Compatibility : Works with acid-labile resins (e.g., 2-chlorotrityl chloride) and aggregation-prone sequences when supplemented with formic acid .

Q. What are the ecological and safety precautions for handling this compound?

- Handling : Avoid skin/eye contact; use nitrile gloves, lab coats, and fume hoods. Electrostatic charge buildup during transfer requires grounded equipment .

- Waste disposal : Collect spills in sealed containers; incinerate as hazardous organic waste. No ecotoxicity data exists, so assume high environmental risk .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis .

Methodological Challenges and Solutions

Q. How can researchers address diketopiperazine (DKP) formation during Fmoc-SPPS?

DKP forms via intramolecular cyclization of dipeptides on resin. Solutions include:

- Resin choice : Use low-loading resins (0.1–0.3 mmol/g) to reduce intermolecular interactions.

- Coupling agents : Employ HATU/Oxyma Pure instead of HOBt/DIC for faster coupling, minimizing residual free amine .

- Temporary protection : Introduce Fmoc-amino acids with bulky side chains (e.g., Fmoc-Aib-OH) to sterically hinder cyclization .

Q. What strategies enable orthogonal protection of piperazine derivatives for complex peptide architectures?

- Dual protection : Use Fmoc for amine protection and Boc for secondary amines. Example: (S)-1-(Fmoc)-4-(Boc)piperazine-2-carboxylic acid, enabling sequential deprotection (Boc: TFA; Fmoc: piperidine) .

- Selective cleavage : Acid-labile groups (e.g., trityl) on resins allow selective removal without affecting Fmoc .

Data Contradictions and Recommendations

- Deprotection efficiency : While piperazine/DBU is faster than piperidine in model systems , its performance in highly hydrophobic peptides (e.g., β-amyloid sequences) requires further validation.

- Ecological data gaps : No studies exist on this compound’s bioaccumulation or soil mobility; assume worst-case scenarios in risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.